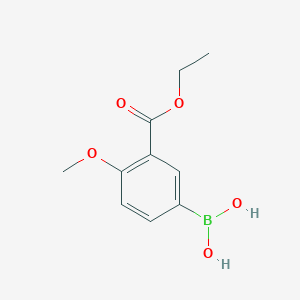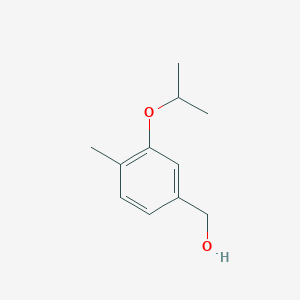
Trigochinin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trigochinin B is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. Daphnane diterpenoids are known for their complex structures and significant biological activities. This compound, along with its analogs, has attracted considerable attention due to its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin B involves multiple steps, including the formation of the core daphnane structure and subsequent functionalization. The synthetic route typically starts with a suitable diterpenoid precursor, followed by a series of oxidation, reduction, and substitution reactions to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with most methods focusing on optimizing the yield and purity of the compound. The extraction from natural sources, such as Trigonostemon chinensis, remains the primary method, although synthetic approaches are being explored to meet potential demand .
Analyse Chemischer Reaktionen
Types of Reactions: Trigochinin B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
Trigochinin B has been the subject of extensive scientific research due to its diverse biological activities. Some key applications include:
Chemistry: Used as a model compound for studying daphnane diterpenoids and their reactivity.
Biology: Investigated for its cytotoxic effects against various cancer cell lines.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Trigochinin B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its cytotoxic effects. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in apoptosis and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Trigochinin B is part of a larger family of daphnane diterpenoids, which includes compounds such as:
- Trigochinin A
- Trigochinin C
- Trigochinin D
- Trigochinin E
Uniqueness: this compound stands out due to its specific functional groups and the unique biological activities it exhibits. Compared to its analogs, it has shown stronger cytotoxic effects against certain cancer cell lines, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C42H48O14 |
|---|---|
Molekulargewicht |
776.8 g/mol |
IUPAC-Name |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12-tetraacetyloxy-9-benzoyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-15-yl] benzoate |
InChI |
InChI=1S/C42H48O14/c1-21(2)41(55-37(48)29-18-14-11-15-19-29)33(51-25(6)44)23(4)40(49)30-20-22(3)32(50-24(5)43)42(30)38(54-36(47)28-16-12-10-13-17-28)39(9,56-42)34(52-26(7)45)31(40)35(41)53-27(8)46/h10-19,22-23,30-35,38,49H,1,20H2,2-9H3/t22-,23+,30-,31-,32-,33-,34-,35+,38+,39+,40-,41-,42+/m0/s1 |
InChI-Schlüssel |
USLNOOFCHMVHFV-CXQXIBKHSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
Kanonische SMILES |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)

![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)






![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)

![1,4-Naphthalenedione,2-[hydroxy[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14017510.png)
